

An In-Depth Technical Guide to the Selectivity and Potency of TVB-3166

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Compound of Interest

Compound Name: TVB-3166

Cat. No.: B611514

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and potency of **TVB-3166**, a potent and selective inhibitor of Fatty Acid Synthase (FASN). The information presented herein is curated from preclinical studies to support further research and development of this compound.

Core Principles of TVB-3166 Action

TVB-3166 is an orally bioavailable small molecule that functions as a reversible inhibitor of FASN, the key enzyme responsible for the de novo synthesis of palmitate.^[1] In many cancer types, there is a notable upregulation of FASN, making it a compelling target for therapeutic intervention.^{[2][3]} **TVB-3166** exerts its anti-tumor effects by inducing apoptosis, disrupting lipid raft architecture, and inhibiting critical oncogenic signaling pathways, including the PI3K-AKT-mTOR and β -catenin pathways.^{[1][2]} A key characteristic of **TVB-3166** is its selective cytotoxicity towards tumor cells while exhibiting minimal effects on normal, non-cancerous cells.^{[1][2]}

Data Presentation

The following tables summarize the quantitative data on the potency and selectivity of **TVB-3166**.

Table 1: Potency of TVB-3166 in Biochemical and Cellular Assays

Assay Type	System	IC50 Value	Reference
Biochemical FASN Inhibition	Purified FASN Enzyme	42 nM	[1]
Cellular Palmitate Synthesis	CALU-6 Lung Cancer Cells	81 nM	[1]
Cellular Viability	CALU-6 Lung Cancer Cells	100 nM	[1]
Cellular Viability	LNCaP-LN3 Prostate Cancer Cells	73.6 nM	[4]

Note: A study involving a panel of 90 different tumor cell lines demonstrated a range of sensitivities to **TVB-3166**, with some cell lines showing significant cell death at concentrations as low as 20 nM.[\[1\]](#)

Table 2: Selectivity Profile of TVB-3166

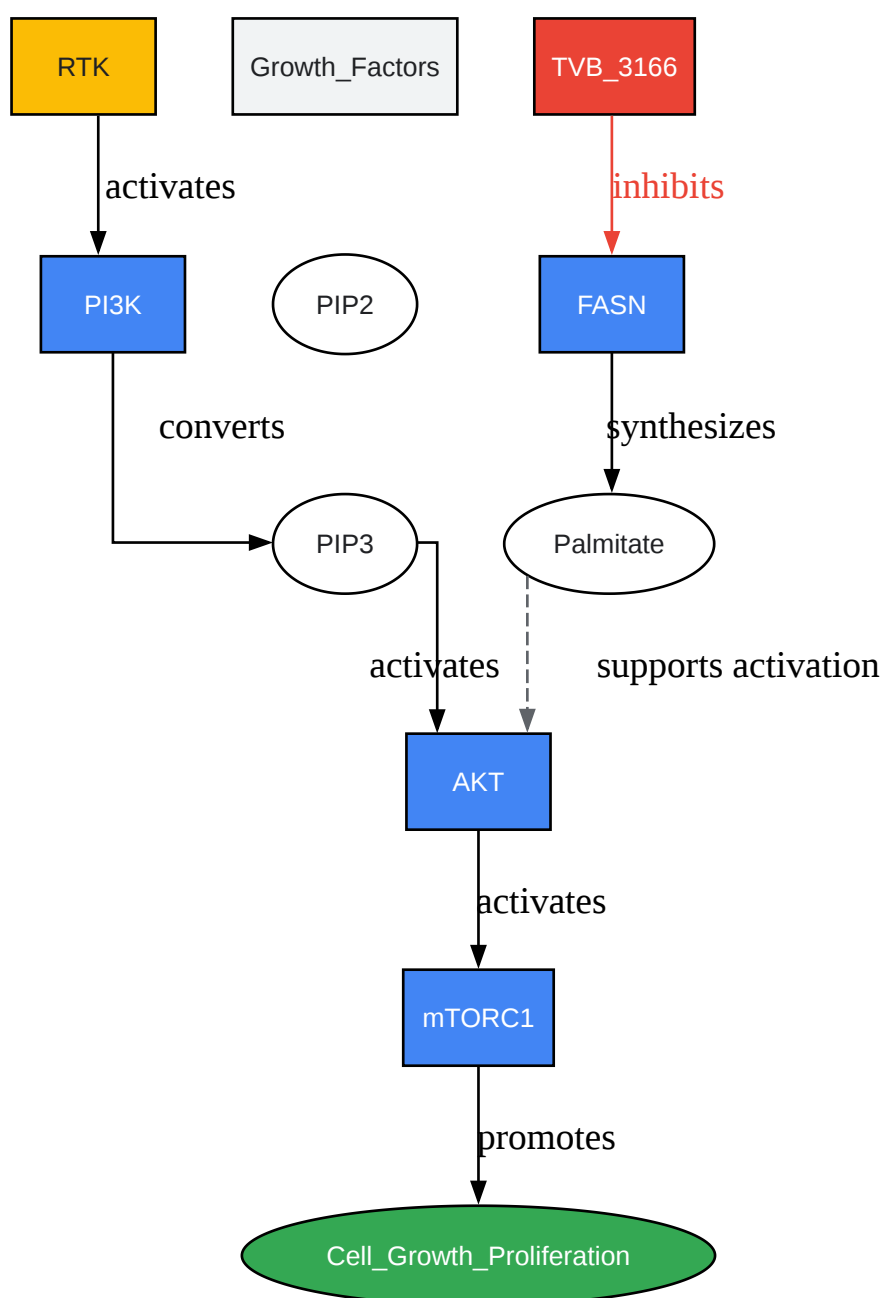
Comparison	Finding	Implication	Reference
Tumor vs. Normal Cells	Induces apoptosis in various cancer cell lines (e.g., breast, prostate) with minimal impact on non-cancerous cells.	High therapeutic index with potentially lower toxicity.	[2]
Off-Target Activities	Described as a highly selective FASN inhibitor, differentiating it from earlier generation inhibitors like C75 and cerulenin which have known off-target effects.	Reduced likelihood of off-target toxicities.	[1]

Note: While described as highly selective, comprehensive quantitative data from broad-panel off-target screening (e.g., kinome scans) is not publicly available in the reviewed literature.

Mandatory Visualizations

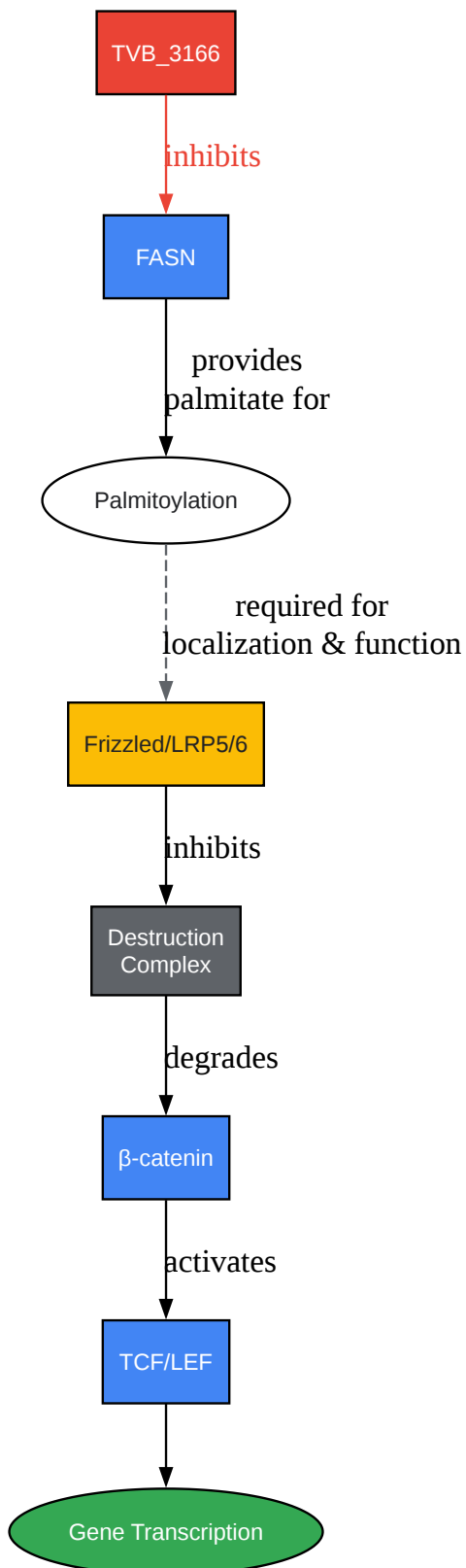
Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by **TVB-3166** and a typical experimental workflow for its evaluation.



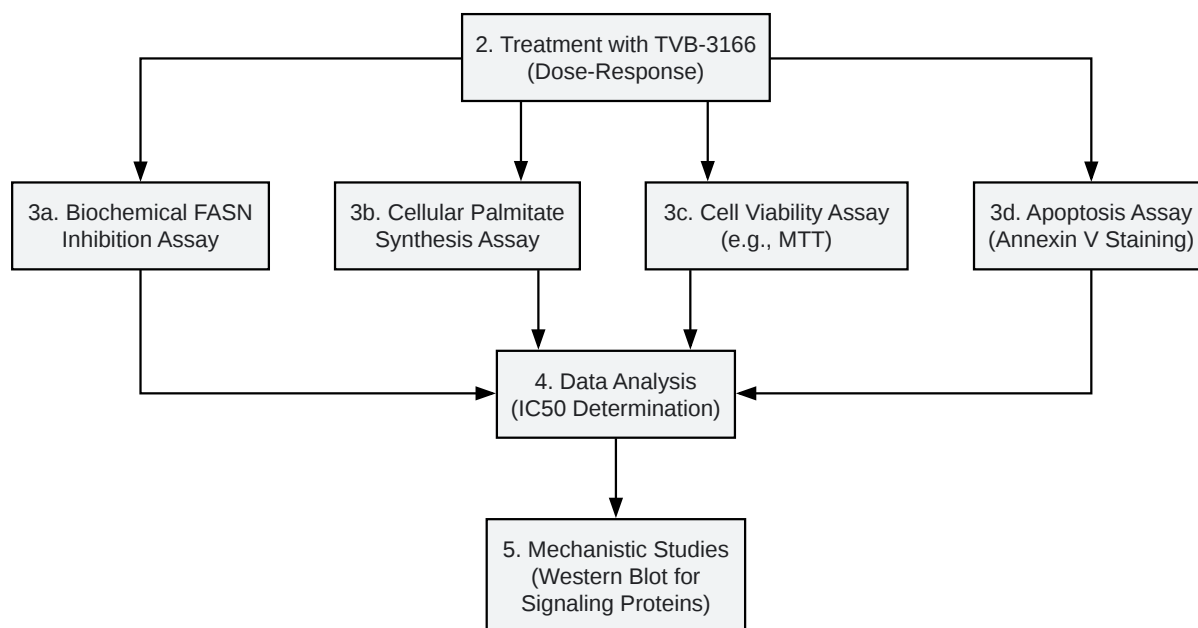
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FASN and the PI3K/Akt/mTOR Signaling Pathway.



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FASN and the Wnt/ β -catenin Signaling Pathway.



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Experimental Workflow for Evaluating **TVB-3166**.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical FASN Inhibition Assay (NADPH Depletion)

This assay measures the enzymatic activity of purified FASN by monitoring the oxidation of its cofactor, NADPH.

Materials:

- Purified FASN enzyme
- Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT

- NADPH solution (e.g., 10 mM stock)
- Acetyl-CoA solution (e.g., 1 mM stock)
- Malonyl-CoA solution (e.g., 1 mM stock)
- **TVB-3166** stock solution (in DMSO)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing assay buffer, purified FASN enzyme, and NADPH in each well of the 96-well plate.
- Add serial dilutions of **TVB-3166** or DMSO (vehicle control) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding a mixture of acetyl-CoA and malonyl-CoA to all wells.
- Immediately begin monitoring the decrease in absorbance at 340 nm every minute for a defined period (e.g., 15-30 minutes) at 37°C. The rate of NADPH oxidation is proportional to FASN activity.
- Calculate the rate of reaction for each concentration of **TVB-3166**.
- Determine the IC₅₀ value by plotting the percentage of FASN inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Palmitate Synthesis Assay (Radiolabeled Acetate Incorporation)

This assay quantifies the de novo synthesis of palmitate in cultured cells by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate.

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- [^{14}C]-acetate
- **TVB-3166** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Lipid extraction solvents (e.g., chloroform:methanol mixture)
- Scintillation vials
- Scintillation counter

Procedure:

- Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
- Treat the cells with various concentrations of **TVB-3166** or DMSO for a predetermined time.
- Add [^{14}C]-acetate to the culture medium and incubate for a specific period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.
- Wash the cells with ice-cold PBS to remove unincorporated [^{14}C]-acetate.
- Lyse the cells and extract the total lipids using an appropriate solvent mixture.
- Transfer the lipid-containing phase to scintillation vials and allow the solvent to evaporate.
- Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
- Normalize the counts to the total protein content of the cell lysate.
- Calculate the percentage of inhibition of palmitate synthesis for each **TVB-3166** concentration and determine the IC₅₀ value.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, using fluorescently labeled Annexin V.

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- **TVB-3166** stock solution (in DMSO)
- Annexin V-FITC (or other fluorophore) apoptosis detection kit
- Binding Buffer (provided with the kit)
- Propidium Iodide (PI) solution (provided with the kit)
- Flow cytometer

Procedure:

- Seed cells and treat with different concentrations of **TVB-3166** or DMSO for the desired duration.
- Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.
- Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Conclusion

TVB-3166 demonstrates significant potency and selectivity as a FASN inhibitor. Its ability to selectively induce apoptosis in cancer cells and inhibit key oncogenic signaling pathways underscores its potential as a therapeutic agent. The experimental protocols provided herein offer a framework for the continued investigation and characterization of **TVB-3166** and other FASN inhibitors in a research and drug development setting. Further studies are warranted to establish a more comprehensive quantitative selectivity profile and to explore the full range of its anti-neoplastic activity across diverse cancer types.

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